7-Fluoro-5-methoxy-1H-benzo[d]imidazole is a heterocyclic aromatic organic compound characterized by its benzimidazole core, which is substituted with a fluorine atom at the 7th position and a methoxy group at the 5th position. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, making it a valuable scaffold for drug development and synthesis.
The compound can be synthesized from commercially available precursors, such as 4-fluoro-2-nitroaniline and 4-methoxybenzaldehyde, through a series of chemical reactions that include condensation, cyclization, and reduction.
7-Fluoro-5-methoxy-1H-benzo[d]imidazole belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. This particular derivative's modifications enhance its biological efficacy and specificity .
The synthesis of 7-Fluoro-5-methoxy-1H-benzo[d]imidazole typically involves several key steps:
The synthesis can be optimized by adjusting reaction conditions such as temperature, time, and choice of solvents or catalysts to improve yield and purity.
The molecular formula of 7-Fluoro-5-methoxy-1H-benzo[d]imidazole is CHFNO, with a molecular weight of 166.15 g/mol. Its structure features a fused ring system characteristic of benzimidazoles.
Property | Value |
---|---|
Molecular Formula | CHFNO |
Molecular Weight | 166.15 g/mol |
IUPAC Name | 7-Fluoro-5-methoxy-1H-benzo[d]imidazole |
InChI | InChI=1S/C8H7FN2O/c1-12-5-2-6(9)8-7(3-5)10-4-11-8/h2-4H,1H3,(H,10,11) |
InChI Key | ZHGSWMSYJMSKKD-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC2=C(C(=C1)F)N=CN2 |
7-Fluoro-5-methoxy-1H-benzo[d]imidazole can participate in various chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism of action for 7-Fluoro-5-methoxy-1H-benzo[d]imidazole involves its interaction with specific biological targets, including enzymes or receptors. The presence of the fluorine atom enhances binding affinity and selectivity towards these targets, while the methoxy group influences pharmacokinetic properties. This compound has been observed to inhibit enzyme activity or modulate receptor functions, contributing to its biological effects .
The physical properties of 7-Fluoro-5-methoxy-1H-benzo[d]imidazole include:
Relevant chemical properties include:
Property | Value |
---|---|
Boiling Point | Not available |
Melting Point | Not available |
Solubility | Soluble in organic solvents |
7-Fluoro-5-methoxy-1H-benzo[d]imidazole has several applications in scientific research:
CAS No.:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0